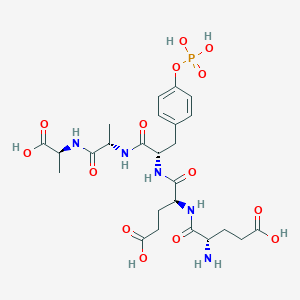
Cimisid B
Übersicht
Beschreibung
Cimiside B is a glycoside alkaloid . It is sourced from the roots of Saposhnikovia divaricata (Turcz.) Schischk .
Molecular Structure Analysis
Cimiside B has a molecular formula of C40H64O13 . The structure of Cimiside B is similar to another compound, with the only difference being the presence of an acetyl group at C-25 .Physical And Chemical Properties Analysis
Cimiside B has a molecular weight of 752.93 g/mol . It is a solid substance and is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen
Pharmakologie
Cimisid B ist ein Glykosidalkaloid, das nachweislich entzündungshemmende Eigenschaften . Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Biochemie
Im Bereich der Biochemie ist this compound aufgrund seiner komplexen Struktur und des Vorhandenseins einer Glykosidgruppe von Interesse . Es kann als Referenzverbindung in Studien zur Glykosidbiochemie verwendet werden.
Medizin
Die entzündungshemmende Eigenschaft von this compound könnte bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein . Weitere Forschung ist erforderlich, um seine potenziellen therapeutischen Anwendungen zu untersuchen.
Landwirtschaft
Obwohl keine direkten Informationen über die Verwendung von this compound in der Landwirtschaft verfügbar sind, ist seine Elternpflanze, Cimicifuga foetida, in der traditionellen chinesischen Medizin bekannt . Die Eigenschaften der Pflanze könnten auf potenzielle Verwendungen von this compound in diesem Bereich hindeuten.
Umweltwissenschaften
Obwohl keine direkten Informationen über die Verwendung von this compound in den Umweltwissenschaften verfügbar sind, ist die Untersuchung solcher natürlichen Verbindungen entscheidend für das Verständnis der Pflanzenbiochemie und der Wechselwirkungen mit der Umwelt .
Nahrungsmittelindustrie
Obwohl keine direkten Informationen über die Verwendung von this compound in der Lebensmittelindustrie verfügbar sind, wird seine Elternpflanze, Cimicifuga foetida, in der traditionellen chinesischen Medizin verwendet . Dies könnte auf potenzielle Verwendungen in natürlichen Gesundheitsprodukten oder Nahrungsergänzungsmitteln hindeuten.
Safety and Hazards
Wirkmechanismus
Target of Action
Cimiside B is a glycoside alkaloid It is known to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
Given its anti-inflammatory activity , it can be inferred that Cimiside B may interact with its targets to modulate the inflammatory response
Biochemical Pathways
Its anti-inflammatory activity suggests that it may influence pathways related to inflammation
Result of Action
Cimiside B exhibits anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Cimiside B plays a significant role in biochemical reactions due to its anti-inflammatory activity
Cellular Effects
Given its anti-inflammatory activity , it may influence cell function by modulating inflammatory pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and potentially through enzyme inhibition or activation
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-4-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O13/c1-18-14-21-30(35(4,5)47)53-40(52-21)29(18)36(6)12-13-39-17-38(39)11-10-24(34(2,3)22(38)8-9-23(39)37(36,7)33(40)46)50-32-27(45)28(20(42)16-49-32)51-31-26(44)25(43)19(41)15-48-31/h18-33,41-47H,8-17H2,1-7H3/t18-,19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,36-,37-,38-,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVWSGUAKXSLO-CKLOPMIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC9C(C(C(CO9)O)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)